1,2-Diacetylbenzene

Catalog No.
S575451
CAS No.
704-00-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diacetylbenzene

CAS Number

704-00-7

Product Name

1,2-Diacetylbenzene

IUPAC Name

1-(2-acetylphenyl)ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3

InChI Key

LVQFKRXRTXCQCZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C(=O)C

Synonyms

1,2-diacetylbenzene, ortho-diacetylbenzene

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C

As a Metabolite of Neurotoxic Solvents

Studies suggest that DAB is a minor metabolite of 1,2-diethylbenzene, a common industrial solvent used in the production of plastics and gasoline []. Research suggests that 1,2-diethylbenzene exposure can lead to the formation of DAB, raising concerns about potential health risks associated with environmental exposure to the solvent [].

Investigating Neurotoxic Effects

Several studies have explored the potential neurotoxic effects of DAB. Research suggests that DAB exposure can impair the development and function of neural progenitor cells, which are essential for brain development and repair []. Additionally, studies have shown that DAB can negatively impact hippocampal neurogenesis, a process crucial for learning and memory [, ]. These findings suggest that DAB exposure may contribute to neurodegenerative diseases like Alzheimer's and Parkinson's.

1,2-Diacetylbenzene, also known as 1,2-diacetylphenylene, is an aromatic compound characterized by two acetyl groups attached to the benzene ring at the 1 and 2 positions. Its molecular formula is C10H10O2, and it is classified as a gamma-diketone due to the presence of two carbonyl groups. This compound is notable for its neurotoxic properties and is a metabolite of the solvent 1,2-diethylbenzene. It has been linked to various biological effects, particularly in neural tissues, making it a subject of toxicological studies .

, primarily involving nucleophilic attacks and cyclization processes. In basic solutions, it undergoes base-catalyzed cyclization that can lead to the formation of cyclic enones. The mechanism involves the formation of an enolate anion followed by intramolecular nucleophilic attack and dehydration . Additionally, it can engage in intermolecular aldol reactions under specific conditions, further expanding its reactivity profile.

The biological activity of 1,2-diacetylbenzene is significant due to its neurotoxic effects. Studies have shown that exposure to this compound can lead to:

  • Neurotoxicity: It induces limb weakness and changes in nerve fibers, particularly affecting the spinal cord and roots .
  • Protein Modification: The compound modifies proteins through reactions with amino groups, potentially leading to axonopathy .
  • Oxidative Stress: It generates reactive oxygen species that contribute to cell death in neural tissues .

1,2-Diacetylbenzene can be synthesized through various methods:

  • Acetylation of Phenol: This involves the acetylation of phenol using acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Friedel-Crafts Acetylation: In this method, benzene or substituted benzenes react with acetic acid in the presence of a Lewis acid catalyst.
  • Direct Synthesis from 1,2-Diethylbenzene: This method involves oxidative degradation of 1,2-diethylbenzene to yield 1,2-diacetylbenzene as a metabolite .

The applications of 1,2-diacetylbenzene are primarily found in research contexts due to its neurotoxic properties. It serves as a model compound for studying:

  • Neurotoxicity Mechanisms: Understanding how aromatic compounds affect neural tissues.
  • Chemical Reactivity Studies: Its unique reactivity makes it useful in organic synthesis and reaction mechanism studies.
  • Toxicological Research: Investigating the effects of solvents on biological systems.

Research has focused on the interactions of 1,2-diacetylbenzene with various biological molecules. Key findings include:

  • Protein Interactions: The compound modifies neurofilament proteins leading to axonal swellings and neurotoxicity .
  • Cellular Effects: It has been shown to deplete ATP levels and disrupt axonal transport mechanisms in neural cells .
  • Oxidative Stress Responses: The generation of reactive oxygen species has been implicated in its cytotoxicity .

Several compounds share structural characteristics with 1,2-diacetylbenzene. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Properties
1,3-DiacetylbenzeneAcetyl groups at positions 1 and 3Less neurotoxic compared to 1,2-diacetylbenzene
1,4-DiacetylbenzeneAcetyl groups at positions 1 and 4Exhibits different reactivity patterns
2,3-DiacetylnaphthaleneTwo acetyl groups on naphthaleneDifferent biological activity compared to benzene derivatives
4,5-DiacetylphenanthreneAcetyl groups on phenanthreneUnique cyclization behavior under basic conditions

The uniqueness of 1,2-diacetylbenzene lies in its specific neurotoxic effects and its role as a metabolite of other solvents like 1,2-diethylbenzene. Its ability to induce protein modifications and oxidative stress distinguishes it from similar compounds that may not exhibit such pronounced biological activities.

XLogP3

1.1

Other CAS

704-00-7

Wikipedia

1,2-Diacetylbenzene

Dates

Modify: 2023-08-15

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